5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
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Overview
Description
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound characterized by the presence of iodine, trifluoropropyl, pyrazole, and sulfonamide groups
Preparation Methods
The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves multi-step reactions. One common synthetic route includes the iodination of a pyrazole derivative followed by the introduction of the trifluoropropyl group and sulfonamide functionality. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The iodine atom in the compound can be substituted with other groups using reagents like organometallic compounds or halogen exchange reactions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and controlled temperatures to ensure the desired products are formed .
Scientific Research Applications
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide include other pyrazole derivatives and trifluoromethyl-containing compounds. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. For example:
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with different substituents, leading to varied chemical and biological properties
Properties
IUPAC Name |
5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3IN3O2S/c7-6(8,9)1-2-13-5(10)4(3-12-13)16(11,14)15/h3H,1-2H2,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUKCYTIHXBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)N)I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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